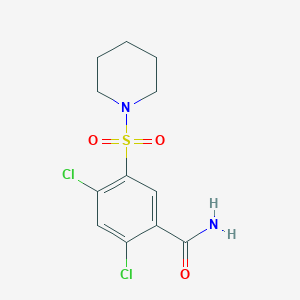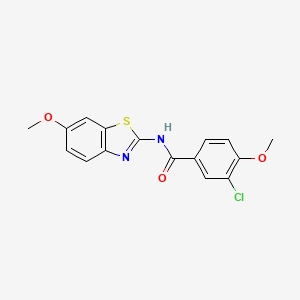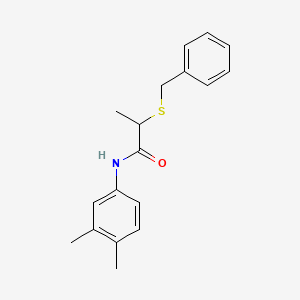![molecular formula C16H16N2O3 B4986277 N-methyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4986277.png)
N-methyl-4-[(phenoxyacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of compounds containing a benzene ring and an amide group . They have a wide range of applications in medicinal chemistry and are crucial building blocks of many drug candidates .
Synthesis Analysis
Benzamides can be synthesized through various methods. One common method is the reaction of benzoic acid with ammonia or amines .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide group . The exact structure would depend on the specific substituents on the benzene ring and the amide group.Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with various reagents to form other compounds .Physical And Chemical Properties Analysis
Benzamides are typically solid at room temperature. They have a molecular weight of around 135.16 g/mol .Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including N-methyl-4-[(phenoxyacetyl)amino]benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, which makes them effective in neutralizing harmful free radicals in the body .
Antibacterial Activity
Benzamides have shown antibacterial activity against various types of bacteria . For instance, they have been found to be effective against E. coli, K. pneumoniae, and S. aureus .
Anti-Microbial Activity
Benzamides, including N-methyl-4-[(phenoxyacetyl)amino]benzamide, have been studied for their anti-microbial properties . They can inhibit the growth of certain microbes, making them potentially useful in treating various infections .
Industrial Applications
Benzamides are widely used in various industries such as the paper, plastic, and rubber industries . They can act as intermediates in the synthesis of other compounds, making them valuable in industrial processes .
Pharmaceutical Applications
Benzamides are found in many drug molecules prepared by pharmaceutical companies . They are part of the structures of potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), and lidocaine (a local anesthetic) .
Agricultural Applications
Amide compounds, including benzamides, are also used in agricultural areas . They can act as intermediates in the synthesis of various agrochemicals .
Antiplatelet Activity
Amide derivatives, including benzamides, have shown antiplatelet activity . This makes them potentially useful in preventing blood clots .
Synthesis of Therapeutic Agents
Benzamides are used as intermediate products in the synthesis of therapeutic agents . This makes them crucial in the development of new drugs and treatments .
Mechanism of Action
Target of Action
The primary target of N-methyl-4-[(phenoxyacetyl)amino]benzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the elongation cycle .
Mode of Action
N-methyl-4-[(phenoxyacetyl)amino]benzamide interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] FabI affects the fatty acid synthesis pathway . This pathway is responsible for the production of long-chain fatty acids, which are essential components of the cell membrane. By inhibiting this enzyme, N-methyl-4-[(phenoxyacetyl)amino]benzamide disrupts the normal functioning of the cell, leading to potential downstream effects such as impaired cell growth and division .
Result of Action
The molecular and cellular effects of N-methyl-4-[(phenoxyacetyl)amino]benzamide’s action primarily involve the disruption of normal cell function due to the inhibition of fatty acid synthesis . This can lead to impaired cell growth and division, potentially causing cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-4-[(2-phenoxyacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-16(20)12-7-9-13(10-8-12)18-15(19)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZDEHSENRGPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[(phenoxyacetyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4986200.png)


![2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4986216.png)
![N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4986229.png)
![ethyl 5-(aminocarbonyl)-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4986231.png)
![methyl 4-[5-(3-bromobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4986239.png)
![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4986249.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)

